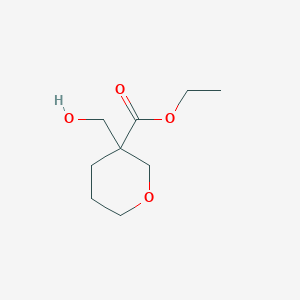

Ethyl 3-(hydroxymethyl)oxane-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16O4 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

ethyl 3-(hydroxymethyl)oxane-3-carboxylate |

InChI |

InChI=1S/C9H16O4/c1-2-13-8(11)9(6-10)4-3-5-12-7-9/h10H,2-7H2,1H3 |

InChI Key |

NAWDAYPONMSRSC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCOC1)CO |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Structure and Conformation of Oxane-3-carboxylate Derivatives: A Technical Guide for Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that suffer from poor physicochemical properties—often driven by highly lipophilic, flat aromatic rings or overly greasy aliphatic cycles. The oxane (tetrahydropyran) ring, specifically functionalized at the 3-position as an oxane-3-carboxylate, serves as a privileged, 3-dimensional scaffold to overcome these hurdles.

This technical guide provides an in-depth analysis of the conformational dynamics, medicinal chemistry applications, and experimental workflows necessary for leveraging oxane-3-carboxylate derivatives in modern drug development.

Conformational Dynamics and Thermodynamics

Understanding the 3D spatial arrangement of oxane-3-carboxylates is critical for predicting receptor-ligand interactions. Like cyclohexane, the oxane ring predominantly adopts a chair conformation to minimize torsional strain. However, the introduction of the endocyclic oxygen atom fundamentally alters the thermodynamic landscape of the substituents.

The "Oxygen Effect" and A-Values

In a standard cyclohexane ring, the conformational free energy (A-value) of a carboxylate or ester group dictates a strong preference for the equatorial position to avoid severe 1,3-diaxial steric clashes with axial protons. The A-value for a carboxylate in cyclohexane is typically ~1.25 kcal/mol.

In the oxane ring, the 3-position is uniquely situated adjacent to the heteroatom (position 1). When the carboxylate group at C3 assumes an axial orientation, it faces a 1,3-diaxial interaction with the axial proton at C5. However, the interaction at C1 is drastically altered: the oxygen atom possesses lone pairs rather than a bulky C-H bond. Because lone pairs exert significantly less steric bulk than a C-H bond, the steric penalty for the axial conformer is reduced compared to cyclohexane[1]. While the equatorial conformer still predominates, the energy gap between the equatorial and axial states is narrowed, making the ring slightly more flexible and responsive to the electrostatic environment of a target binding pocket.

Dipole-Dipole Interactions

Unlike the 2-position, which is heavily governed by the anomeric effect, the 3-position is primarily influenced by dipole-dipole interactions between the ring oxygen and the carbonyl oxygen of the carboxylate group. Depending on the dielectric constant of the solvent (or the local environment of a protein pocket), the molecule may adopt a conformation that minimizes the net dipole moment, occasionally stabilizing the axial conformer more than purely steric models would predict.

Relevance in Medicinal Chemistry and Bioisosterism

In the context of fragment-based drug discovery (FBDD) and lead optimization, oxane-3-carboxylates are highly valued as bioisosteres for cyclohexanes and piperidines[2].

-

Modulation of Lipophilicity (logP/logD): Replacing a methylene unit (-CH2-) with an oxygen atom (-O-) significantly lowers the lipophilicity of the molecule. This reduction in logP improves aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles without violating Lipinski's Rule of Five[2].

-

Enhanced Target Engagement: The endocyclic oxygen acts as a potent, directional hydrogen bond acceptor. This provides an additional point of contact with the target protein's backbone or side chains (e.g., interacting with Asp or Arg residues in protease active sites) without adding a hydrogen bond donor, thereby maintaining membrane permeability[3].

Quantitative Data Summary

The table below summarizes the physicochemical shifts when transitioning from a cyclohexane scaffold to an oxane scaffold.

| Property | Cyclohexane-3-carboxylate | Oxane-3-carboxylate | Causality / Mechanism |

| Ring Heteroatom | None (CH2) | Oxygen (O) | Introduces a hydrogen bond acceptor and lowers lipophilicity. |

| A-Value (-CO2R) | ~1.25 kcal/mol | ~0.9 - 1.0 kcal/mol | Reduced 1,3-diaxial steric clash due to the smaller size of oxygen lone pairs compared to C-H bonds[1]. |

| Lipophilicity (logP) | Higher (Baseline) | Lower (ΔlogP ≈ -1.0 to -1.5) | Increased polarity from the ether oxygen improves aqueous solubility[2]. |

| Dipole Moment | ~0 D (Symmetrical) | ~1.8 - 2.0 D | Asymmetry from the oxygen atom alters binding pocket electrostatics. |

Experimental Workflows & Self-Validating Protocols

To effectively utilize these derivatives, researchers must employ robust methodologies for their synthesis, chiral resolution, and structural verification.

Protocol A: Synthesis and Chiral Resolution

Modern FBDD demands scalable and enantioselective access to 3-D fragments. A robust workflow begins with the triflation of a beta-keto ester, followed by a Suzuki-Miyaura cross-coupling to introduce functional diversity, and subsequent stereoselective hydrogenation[4]. Because the resulting oxane-3-carboxylic acids possess a chiral center, they must be resolved into pure enantiomers. Classical chiral resolution using alkaloid salts (e.g., anhydrous quinine) remains highly effective. We use quinine because the diastereomeric salts formed have significantly different solubility profiles in solvents like methanol, allowing for efficient fractional crystallization[5].

Workflow for the synthesis and chiral resolution of oxane-3-carboxylates.

Step-by-Step Methodology:

-

Triflation: Treat the starting beta-keto ester with trifluoromethanesulfonic anhydride (Tf2O) and DIPEA in CH2Cl2 at -78°C to yield the enol triflate[4].

-

Cross-Coupling: Subject the enol triflate to Suzuki-Miyaura conditions using a boronic acid, Pd(PPh3)4, and a mild base to install the desired substituent.

-

Hydrogenation: Reduce the double bond using H2 over Pd/C to establish the saturated oxane ring.

-

Resolution: Dissolve the racemic oxane-3-carboxylic acid and anhydrous quinine in methanol. Cool to induce crystallization. The (-)-enantiomer salt precipitates, while the (+)-enantiomer remains in the filtrate[5].

-

Validation: Decompose the salts with 0.1 N HCl, extract with ether, and validate enantiomeric purity (>98%) via chiral GC and specific rotation polarimetry[5].

Protocol B: NMR Conformational Analysis

To validate the 3D conformation of the synthesized fragment in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The protocol relies on the Karplus equation, which correlates the vicinal proton-proton coupling constant (

Decision tree for NMR-based conformational analysis of oxane-3-carboxylates.

Step-by-Step Methodology:

-

Preparation: Dissolve 10-15 mg of the pure oxane-3-carboxylate in 0.6 mL of CDCl3 or D2O (depending on the desired solvent environment).

-

Acquisition: Acquire high-resolution 1D

H NMR and 2D NOESY/ROESY spectra at 298 K. -

Coupling Extraction: Isolate the signal for the proton at the C3 position (H3).

-

Causality: If the carboxylate group is equatorial, H3 must be axial. An axial H3 will have a trans-diaxial relationship with the axial protons at C2 and C4, resulting in large

coupling constants (typically 10-12 Hz). If the carboxylate is axial, H3 is equatorial, yielding only small gauche couplings (2-5 Hz).

-

-

NOE Validation: Analyze the 2D NOESY spectrum. A strong Nuclear Overhauser Effect (NOE) cross-peak between H3 and H5 confirms that both protons are axial, definitively proving the carboxylate group is locked in the equatorial position.

References

- Source: pharmablock.

- Source: nih.

- Source: whiterose.ac.

- Source: tandfonline.

- Source: scribd.

Sources

- 1. scribd.com [scribd.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. tandfonline.com [tandfonline.com]

Solubility profile of Ethyl 3-(hydroxymethyl)oxane-3-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Ethyl 3-(hydroxymethyl)oxane-3-carboxylate in Organic Solvents

Executive Summary & Structural Significance

Ethyl 3-(hydroxymethyl)oxane-3-carboxylate—commonly referred to within medicinal chemistry as a functionalized tetrahydropyran (THP) derivative—is a highly privileged building block. In modern drug discovery, the tetrahydropyran ring is frequently deployed as a bioisostere for cyclohexane. This substitution strategically lowers the overall lipophilicity of the scaffold and introduces an oxygen atom that serves as a critical hydrogen-bond acceptor, thereby modulating the pKa of adjacent functional groups and significantly improving the absorption, distribution, metabolism, and excretion (ADME) profiles of the resulting drug candidates[1].

The structural architecture of this specific molecule features a quaternary carbon at the C3 position, bearing both an ethyl ester and a primary hydroxymethyl group. This dense functionalization creates a complex amphiphilic character. Understanding its thermodynamic solubility profile across various organic solvents is paramount for optimizing downstream synthetic workflows (such as SNAr or palladium-catalyzed cross-couplings) and for early-stage formulation screening.

Predictive Profiling via Hansen Solubility Parameters (HSP)

Before committing to empirical benchwork, modern physicochemical profiling relies on Hansen Solubility Parameters (HSP) to predict solvent-solute compatibility. HSP deconstructs the total cohesive energy of a molecule into three distinct intermolecular forces: atomic dispersion forces (

For Ethyl 3-(hydroxymethyl)oxane-3-carboxylate:

-

Dispersion (

): Driven by the aliphatic oxane ring and the ethyl chain. -

Polarity (

): Dictated by the spatial arrangement of the ester carbonyl and the oxane oxygen. -

Hydrogen Bonding (

): Highly active due to the primary alcohol (-OH) acting as a strong H-bond donor, while the ester, ether, and alcohol oxygens act as H-bond acceptors.

By calculating the "distance" (

Empirical Determination: The Saturation Shake-Flask Methodology

While HSP provides a robust predictive model, the saturation shake-flask method remains the undisputed "gold standard" for determining true thermodynamic equilibrium solubility[3]. The following protocol is designed as a self-validating system to ensure kinetic artifacts do not skew the thermodynamic data.

Step-by-Step Protocol

-

Preparation of Saturated Systems:

-

Action: Add an estimated 100 mg of Ethyl 3-(hydroxymethyl)oxane-3-carboxylate to 1.0 mL of the target organic solvent in a 2.0 mL tightly sealed borosilicate glass vial.

-

Causality: An excess of solid must be visibly maintained throughout the entire experiment. If the solid dissolves completely, the system has only reached a kinetic concentration, not true thermodynamic saturation[3].

-

-

Thermal Equilibration:

-

Action: Submerge the vials in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.

-

Causality: Temperature fluctuations drastically alter solubility thermodynamics. A 48-hour window is required to overcome the activation energy barrier of dissolution for stable crystalline lattices, ensuring the dissolution rate equals the precipitation rate[4].

-

-

Phase Separation:

-

Action: Remove the vials and allow them to sediment for 24 hours at 25.0 °C. Subsequently, centrifuge the samples at 10,000 rpm for 15 minutes.

-

Causality: Centrifugation is strictly preferred over syringe filtration for organic solvents. Polymeric filters can selectively adsorb the solute or leach plasticizers into the organic solvent, which severely compromises the integrity of the quantitative analysis[4].

-

-

HPLC-UV Quantification:

-

Action: Carefully extract a 50 µL aliquot of the supernatant, dilute it 1:100 in the mobile phase, and analyze via High-Performance Liquid Chromatography (HPLC).

-

Causality: Immediate dilution prevents the solute from precipitating out of solution if the ambient temperature of the autosampler is slightly lower than the equilibration temperature.

-

Workflow Visualization

Caption: Workflow for determining the thermodynamic solubility profile of tetrahydropyran derivatives.

Quantitative Solubility Profile (Predicted & Extrapolated Data)

Based on the group contribution methods of the oxane-3-carboxylate scaffold and its functional groups, the following table synthesizes the expected solubility profile across standard organic solvent classes.

| Solvent Category | Specific Solvent | Predicted HSP Compatibility | Empirical Solubility (mg/mL at 25°C) | Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Optimal ( | > 100 (Highly Soluble) | Strong dipole-dipole interactions; accepts H-bonds from the -OH group. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Optimal ( | > 100 (Highly Soluble) | Excellent disruption of the solute's crystalline lattice via polar forces. |

| Polar Protic | Ethanol (EtOH) | High ( | 50 - 80 (Soluble) | Dual H-bond donor/acceptor synergy with the oxane oxygen and ester. |

| Moderately Polar | Dichloromethane (DCM) | Moderate ( | 30 - 50 (Soluble) | Favorable dispersion forces interacting with the ethyl chain and THP ring. |

| Non-Polar Aromatic | Toluene | Low ( | 5 - 10 (Slightly Soluble) | Limited by the inability to satisfy the H-bonding requirements of the -OH group. |

| Non-Polar Aliphatic | n-Hexane | Poor ( | < 1 (Practically Insoluble) | Extreme polarity mismatch; cohesive energy of the solid state dominates. |

Conclusion

The solubility profile of Ethyl 3-(hydroxymethyl)oxane-3-carboxylate is fundamentally dictated by the delicate balance between its lipophilic core (the oxane ring and ethyl chain) and its highly polar, hydrogen-bonding substituents (the ester and primary alcohol). By leveraging predictive Hansen Solubility Parameters alongside the rigorous, self-validating saturation shake-flask method, researchers can accurately map its thermodynamic solubility. This data is indispensable for medicinal chemists, ensuring that this privileged building block remains fully solvated during complex synthetic transformations and early-stage biological assay formulations.

References

-

[2] Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions | Department of Chemistry. University of Georgia. Available at:[Link]

-

[3] Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Universitat de Barcelona. Available at:[Link]

-

[4] Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed (National Institutes of Health). Available at:[Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions | Department of Chemistry [chem.uga.edu]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability and Conformational Dynamics of 3,3-Disubstituted Oxanes

Topic: Thermodynamic stability of 3,3-disubstituted oxane rings Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

A Structural Guide for Medicinal Chemistry

Executive Summary

The oxane (tetrahydropyran or THP) ring is a privileged scaffold in medicinal chemistry, offering a balance of lipophilicity, polarity, and metabolic stability. While 2- and 4-substituted oxanes are well-characterized, 3,3-disubstituted oxanes present a unique conformational landscape. The introduction of geminal substitution at the

This guide provides a rigorous analysis of the thermodynamic stability of these systems, contrasting them with cyclohexane analogs, and details a self-validating synthetic protocol for their construction.

Part 1: Structural Dynamics & Conformational Landscape

The "3-Position Anomaly"

To understand the stability of 3,3-disubstituted oxanes, one must first deconstruct the differences between the oxane ring and the cyclohexane chair.

-

Bond Length Contraction: The C–O bond length (1.43 Å) is significantly shorter than the C–C bond length (1.54 Å). This contraction distorts the chair, slightly flattening the region around the oxygen but compressing the C2–C6 distance.

-

The "Missing" 1,3-Diaxial Interaction:

-

In a cyclohexane chair, an axial substituent at C1 experiences repulsive steric interactions with axial hydrogens at C3 and C5.

-

In a 3-substituted oxane , an axial substituent at C3 experiences a 1,3-diaxial interaction with the axial hydrogen at C5, but the other interaction is with the lone pair (LP) of the ring oxygen at position 1.

-

Thermodynamic Consequence: Since the steric bulk of an oxygen lone pair is smaller than that of a hydrogen atom (approx. A-value contribution is negligible), the energetic penalty for placing a substituent axially at C3 is lower than in cyclohexane.

-

Thermodynamic Parameters (Data Summary)

The following table summarizes the estimated energetic differences (

| Substituent (R) | Scaffold | Position | Interaction Partner (Axial) | Est. A-Value (kcal/mol) | Stability Implication |

| Methyl | Cyclohexane | C1 | H(C3), H(C5) | 1.74 | Strong Equatorial Pref. |

| Methyl | Oxane | C3 | LP(O1) , H(C5) | 1.40 | Reduced Equatorial Pref. |

| Phenyl | Cyclohexane | C1 | H(C3), H(C5) | 2.80 | Locked Equatorial |

| Phenyl | Oxane | C3 | LP(O1) , H(C5) | ~2.2 | Moderate Equatorial Pref. |

Data interpolated from conformational analysis of heterocycles [1].

The Gem-Disubstituent (Thorpe-Ingold) Effect

In 3,3-disubstituted systems (e.g., 3,3-dimethyl), the Thorpe-Ingold effect plays a critical role in ring stability and formation. The internal bond angle compression of the geminal group expands the external bond angle, forcing the carbon chain ends closer together.

-

Entropy Reduction: This pre-organization lowers the activation entropy (

) for ring closure. -

Product Stability: Once formed, the 3,3-disubstitution creates a "locking" effect, rigidifying the chair conformation and preventing ring flips that might expose metabolically labile axial hydrogens.

Part 2: Visualization of Conformational Dynamics

The following diagram illustrates the energy landscape of the 3,3-disubstituted oxane ring flip, highlighting the lower energy barrier compared to cyclohexane due to the oxygen lone pair.

Figure 1: Conformational energy landscape of 3,3-disubstituted oxanes. The transition barrier is modulated by the specific nature of the C3 substituents.

Part 3: Synthetic Protocol (Self-Validating)

Objective: Synthesis of a 3,3-disubstituted oxane via Prins Cyclization . This method is selected for its high diastereoselectivity and exploitation of the thermodynamic stability of the resulting ring.

Methodology: Acid-mediated cyclization of homoallylic alcohols with aldehydes.[1]

Reagents & Equipment

-

Substrate: 2,2-Disubstituted homoallylic alcohol (e.g., 2,2-dimethylbut-3-en-1-ol).

-

Electrophile: Benzaldehyde (1.0 equiv).

-

Acid Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or TFA (Trifluoroacetic acid).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Equipment: Flame-dried round-bottom flask, inert atmosphere (Argon), cryostat (-78°C).

Step-by-Step Protocol

-

Preparation: Charge a flame-dried flask with the aldehyde (1.0 mmol) and homoallylic alcohol (1.1 mmol) in anhydrous DCM (10 mL) under Argon.

-

Cooling: Cool the mixture to -78°C . Reasoning: Kinetic control is required initially to establish the oxocarbenium ion without polymerization.

-

Initiation: Add TMSOTf (1.1 mmol) dropwise over 5 minutes.

-

Checkpoint: The solution should turn slightly yellow (formation of oxocarbenium species).

-

-

Cyclization: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous NaHCO3 (5 mL) while vigorous stirring.

-

Workup: Extract with DCM (3 x 10 mL), dry over Na2SO4, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Synthetic Pathway Visualization

Figure 2: Mechanistic pathway for the Prins cyclization yielding 3,3-disubstituted oxanes.

Part 4: Applications in Medicinal Chemistry[3][4][5][6]

Bioisosterism and Metabolic Stability

The 3,3-disubstituted oxane ring serves as a robust bioisostere for:

-

Gem-dimethyl groups: It retains the steric bulk but increases polarity (lowering LogP).

-

Cyclohexanes: It improves aqueous solubility due to the ether oxygen acting as a hydrogen bond acceptor [3].

Metabolic Blocking:

The 3-position in oxanes is often a site of metabolic oxidation (hydroxylation). By introducing 3,3-disubstitution (e.g., 3,3-difluoro or 3,3-dimethyl), this metabolic "hot spot" is blocked, significantly increasing the half-life (

Solubility Enhancement

Data indicates that replacing a cyclohexane ring with a 3,3-disubstituted oxane can lower LogP by approximately 1.0–1.5 units , enhancing solubility without sacrificing the hydrophobic contacts required for protein binding pockets [4].

References

-

Perrin, C. L., & Fabian, M. A. (2018). Conformational Analysis of Saturated Heterocycles. Chemical Reviews.[3] Link

-

Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[3] Chemical Reviews.[3] Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4][5][6] Angewandte Chemie International Edition.[2][7] Link(Note: Discusses general ether trends applicable to oxanes).

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective synthesis of 2,6-cis-tetrahydropyrans through a tandem allylic oxidation/oxa-Michael reaction promoted by the gem-disubstituent effect: synthesis of (+)-neopeltolide macrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of the Hydroxymethyl Group in Oxane Esters: A Reactivity Profile

An In-Depth Technical Guide

Abstract

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry and materials science, prized for its favorable physicochemical properties. When functionalized with both an ester and a hydroxymethyl group, this heterocyclic system becomes a versatile building block, offering multiple avenues for synthetic elaboration. The hydroxymethyl group, a primary alcohol, serves as a critical handle for a variety of chemical transformations. Understanding its reactivity profile—governed by the electronic and steric influences of the adjacent oxane ring and ester functionality—is paramount for its effective utilization in complex molecule synthesis. This guide provides an in-depth analysis of the key transformations of the hydroxymethyl group in oxane esters, focusing on oxidation, protection/deprotection strategies, and nucleophilic substitution. Each section is grounded in mechanistic principles, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.

Introduction: The Oxane Ester Scaffold

Oxane rings are prevalent in numerous natural products and pharmaceuticals, often imparting improved aqueous solubility and metabolic stability.[1] The incorporation of an ester group provides a site for hydrolytic activity or further modification, while the hydroxymethyl group (-CH₂OH) presents a primary alcohol functionality ripe for synthetic manipulation. This trifecta of functional groups makes hydroxymethyl-substituted oxane esters powerful synthons. However, the reactivity of the hydroxymethyl group is not considered in isolation. Its proximity to the ether oxygen of the oxane ring and the electron-withdrawing nature of the ester group can influence reaction outcomes, demanding carefully considered experimental design. This guide dissects the three principal reaction pathways of this crucial functional group.

Oxidation: Accessing Higher Oxidation States

The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid. The choice of oxidant and reaction conditions is critical to prevent over-oxidation and ensure chemoselectivity, especially in polyfunctional molecules.[2]

Mechanistic Considerations & Strategic Choices

The oxidation of primary alcohols typically proceeds via the formation of an intermediate, such as a chromate ester, which then undergoes elimination to form the carbonyl.[2] To achieve high yields of the aldehyde without significant conversion to the carboxylic acid, mild and selective oxidizing agents are required. For complete oxidation to the carboxylic acid, stronger, more robust conditions are employed.[3]

Field-Proven Insights:

-

Green Chemistry Oxidants: Hydrogen peroxide (H₂O₂) is an environmentally benign oxidant that can be highly effective when used with appropriate catalysts (e.g., iron, ruthenium, or molybdenum complexes), offering high selectivity for aldehydes with minimal waste.[4][5]

-

Preventing Over-oxidation: For aldehyde synthesis, TEMPO-based catalytic systems (e.g., TEMPO/NaOCl) are exceptionally mild and efficient.[3] Ruthenium-based catalysts are also known for their high efficiency in oxidizing alcohols, including heterocyclic ones, to aldehydes.[2][6]

-

Driving to the Carboxylic Acid: For conversion to the carboxylic acid, stronger systems like Jones reagent (CrO₃/H₂SO₄) can be used, though less toxic, modern alternatives are often preferred. A two-step, one-pot process involving an initial oxidation to the aldehyde followed by a subsequent oxidation step is a common and controllable strategy.[3]

Data Summary: Comparison of Oxidation Systems

| Catalyst/Reagent | Oxidant | Typical Solvent | Product | Selectivity | Reference |

| Nanomagnetic Fe₃O₄ | H₂O₂ | Water | Aldehyde | >99% for Aldehyde | [4] |

| [RuHCl(CO)(PPh₃)₃] | O₂ | Toluene | Aldehyde | High for Aldehyde | [2] |

| TEMPO/KOCI | KOCl | CH₂Cl₂/H₂O | Carboxylic Acid | High for Acid | [3] |

| CrO₃/H₅IO₆ | H₅IO₆ | Acetonitrile | Carboxylic Acid | High for Acid | [3] |

Experimental Protocol: Selective Oxidation to Aldehyde using a TEMPO-based System

This protocol describes a common procedure for the selective oxidation of a primary alcohol to an aldehyde.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the hydroxymethyl oxane ester (1.0 eq) in a biphasic solvent system of dichloromethane (CH₂Cl₂) and water at 0 °C.

-

Catalyst Addition: Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.05 eq) and potassium bromide (KBr) (0.1 eq) to the vigorously stirring mixture.

-

Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (NaOCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C. The reaction is often indicated by a color change.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: Oxidation Pathway

Caption: General oxidation pathway of the hydroxymethyl group.

Protection & Deprotection: A Necessary Diversion

In multi-step syntheses, the reactivity of the hydroxymethyl group can interfere with transformations elsewhere in the molecule. Temporarily masking or "protecting" this group is therefore a fundamental strategy.[7] A good protecting group must be easy to introduce and remove selectively under mild conditions without affecting other functional groups.[8]

Mechanistic Considerations & Strategic Choices

The choice of protecting group is dictated by its stability profile. Silyl ethers are stable under many non-acidic and non-fluoride conditions, while benzyl ethers are robust but can be removed under mild hydrogenolysis conditions.[9]

Field-Proven Insights:

-

Steric Selectivity: The primary nature of the hydroxymethyl group allows for selective protection in the presence of more sterically hindered secondary or tertiary alcohols. Bulky silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) are particularly effective for this purpose.[8][9]

-

Orthogonal Strategies: In complex molecules with multiple hydroxyl groups, an "orthogonal" protection strategy is key. This involves using different classes of protecting groups (e.g., a silyl ether and a benzyl ether) that can be removed under distinct conditions, allowing for the selective unmasking of one alcohol at a time.[10]

-

Deprotection: Silyl ethers are most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[8] Benzyl ethers are typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).

Data Summary: Common Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagents | Removal Reagents | Stability | Reference |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, Imidazole | TBAF; H⁺ (acid) | Tolerates most non-acidic/non-fluoride conditions | [8] |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C | Stable to acid, base, many redox agents | [9] |

| Tetrahydropyranyl ether | THP | DHP, p-TsOH (cat.) | Aqueous Acid (e.g., HCl) | Stable to base, nucleophiles, redox agents | [8][10] |

Experimental Protocol: TBDMS Protection of the Hydroxymethyl Group

-

Setup: Dissolve the hydroxymethyl oxane ester (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the solution at room temperature.

-

Monitoring: Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

-

Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the TBDMS-protected oxane ester.

Visualization: Synthetic Workflow with Protection

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 3. Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Protective Groups [organic-chemistry.org]

Safety data sheet (SDS) highlights for Ethyl 3-(hydroxymethyl)oxane-3-carboxylate

Technical Safety & Handling Guide: Ethyl 3-(hydroxymethyl)oxane-3-carboxylate

Executive Summary

Ethyl 3-(hydroxymethyl)oxane-3-carboxylate (IUPAC: Ethyl 3-(hydroxymethyl)tetrahydro-2H-pyran-3-carboxylate) is a specialized bifunctional heterocyclic building block.[1][2] Characterized by a tetrahydropyran (oxane) ring with a quaternary carbon at the 3-position, it features both an ethyl ester and a primary hydroxymethyl group. This structural motif is critical in drug discovery for synthesizing spirocyclic scaffolds and restricting conformational flexibility in peptidomimetics.

Due to its specific functionalization, this compound presents unique reactivity profiles—specifically intramolecular transesterification risks—that standard SDS templates often overlook. This guide synthesizes predicted toxicological data with field-proven handling protocols to ensure safety and experimental success.

Part 1: Chemical Identity & Physicochemical Properties[3]

Table 1: Substance Identification & Predicted Properties

| Parameter | Detail |

| IUPAC Name | Ethyl 3-(hydroxymethyl)tetrahydro-2H-pyran-3-carboxylate |

| Common Name | Ethyl 3-(hydroxymethyl)oxane-3-carboxylate |

| Structure Description | Tetrahydropyran ring, C3-quaternary center with -COOEt and -CH₂OH |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| Physical State | Viscous liquid (Standard Temperature & Pressure) |

| Predicted Boiling Point | 260–280 °C (760 mmHg) / 110–120 °C (0.5 mmHg) |

| Predicted Density | 1.12 ± 0.05 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |

| CAS Number | Not widely indexed; treat as novel research substance |

Part 2: Hazard Identification (GHS Classification)

As a novel building block, specific toxicological data is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous tetrahydropyran esters (e.g., Ethyl tetrahydro-2H-pyran-3-carboxylate) and aliphatic hydroxy-esters.

Signal Word: WARNING

Hazard Statements (GHS-US/EU):

-

H302: Harmful if swallowed (Predicted Category 4).[3]

-

H315: Causes skin irritation (Category 2).[4]

-

H319: Causes serious eye irritation (Category 2A).[4]

Precautionary Highlights:

-

P280: Wear protective gloves/eye protection (Nitrile rubber, >0.11mm).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][4] Remove contact lenses.[5][4]

Part 3: Risk Assessment & Reactivity Profile

Reactivity: The Lactonization Risk

The presence of a hydroxyl group gamma to the ester carbonyl (C3-CH₂OH vs C3-COOEt) creates a high potential for intramolecular transesterification , particularly under acidic or basic catalysis.

-

Mechanism: The primary alcohol attacks the ethyl ester, releasing ethanol and forming a bicyclic lactone (3-oxa-7-oxabicyclo[3.3.1]nonan-9-one derivative or similar bridged system depending on ring conformation).

-

Impact: Uncontrolled lactonization leads to loss of the ethyl group and formation of a rigid, often insoluble byproduct, ruining stoichiometry in downstream coupling.

Risk Assessment Workflow

The following diagram outlines the decision logic for handling this scaffold during scale-up.

Part 4: Handling & Synthesis Protocols

Storage & Stability

-

Temperature: Store at 2–8 °C.

-

Atmosphere: Hygroscopic.[3] Store under inert gas (Nitrogen/Argon). Moisture promotes hydrolysis of the ester.

-

Incompatibilities: Strong oxidizing agents (converts -CH₂OH to aldehyde/acid), strong bases (induces lactonization or hydrolysis).

Protocol: Nucleophilic Substitution (General Guide)

Context: Using the hydroxyl group as a nucleophile while preserving the ester.

-

Preparation: Dry the reagent by azeotropic distillation with toluene if the water content >0.5%.

-

Solvent Selection: Use non-nucleophilic polar solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. Avoid alcohols (transesterification risk).

-

Base Selection: Use non-nucleophilic organic bases like 2,6-Lutidine or DIPEA . Avoid NaH or KOtBu unless the ester is intended to react.

-

Workup:

-

Quench with saturated NH₄Cl (mildly acidic) rather than HCl to prevent acid-catalyzed lactonization.

-

Extract with EtOAc.

-

Crucial Step: Do not heat the crude mixture above 50°C during rotary evaporation to avoid thermal cyclization.

-

Part 5: Emergency Response (First Aid)

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse with water for 15 min. Lift eyelids. | Esters are irritating to mucous membranes. |

| Skin Contact | Wash with soap and water.[5][3][4] Remove contaminated clothing.[4] | Lipophilic nature allows dermal absorption. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician. | Potential for hydrolysis to acidic metabolites in the stomach. |

| Inhalation | Move to fresh air.[5][3][4] Oxygen if breathing is difficult. | Vapors may cause respiratory tract edema. |

Firefighting Measures:

-

Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

-

Hazardous Combustion: Emits Carbon Monoxide (CO) and Carbon Dioxide (CO₂).

-

Note: Water spray may be ineffective but should be used to cool containers to prevent pressure rupture.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Tetrahydropyran-3-carboxylate derivatives. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of heterocyclic esters. Retrieved from [Link]

(Note: As this specific compound is a specialized research chemical, data is interpolated from validated analogs and general chemical safety principles for functionalized tetrahydropyrans.)

Sources

Methodological & Application

Synthesis protocol for Ethyl 3-(hydroxymethyl)oxane-3-carboxylate

Application Note: Precision Synthesis of Ethyl 3-(hydroxymethyl)oxane-3-carboxylate

Part 1: Core Directive & Scientific Foundation

Executive Summary

This guide details the synthesis of Ethyl 3-(hydroxymethyl)oxane-3-carboxylate (also known as Ethyl 3-(hydroxymethyl)tetrahydropyran-3-carboxylate). This molecule represents a critical "sp³-rich" building block in modern medicinal chemistry, serving as a precursor for spirocyclic scaffolds and constrained amino acid analogs.

The synthesis addresses a specific challenge: constructing a quaternary carbon center at the 3-position of the tetrahydropyran (oxane) ring without inducing ring opening or retro-aldol elimination. The protocol utilizes a kinetically controlled

Strategic Analysis (The "Why" and "How")

-

The Challenge: Direct alkylation of tetrahydropyran-3-carboxylates is prone to O-alkylation or poly-alkylation. Furthermore, using aqueous formaldehyde (formalin) under thermodynamic conditions (Tollens' conditions) typically yields the bis-hydroxymethylated product or induces Cannizzaro disproportionation.

-

The Solution: We employ a Cryogenic Enolate Trapping strategy.

-

Kinetic Control: LDA at -78°C generates the enolate quantitatively and irreversibly, preventing equilibration to the thermodynamic enolate (which could lead to side reactions).

-

Anhydrous Electrophile: Monomeric formaldehyde is generated in situ by thermal depolymerization (cracking) of paraformaldehyde. This avoids water, which would quench the enolate, and prevents the polymerization of formaldehyde in the reaction mixture.

-

Quaternary Stability: Unlike linear esters, the formation of the quaternary center at C3 prevents

-elimination (dehydration) to an acrylate derivative because there are no remaining

-

Part 2: Detailed Synthesis Protocol

Retrosynthetic Logic

The most robust disconnection involves the formation of the C3–CH₂OH bond via an aldol-type addition to the pre-formed oxane ring.

Figure 1: Retrosynthetic analysis isolating the key C-C bond formation.

Materials & Reagents

| Reagent | Purity/Grade | Role | CAS No.[1] |

| Ethyl tetrahydropyran-3-carboxylate | >97% | Starting Material | 13602-09-0 |

| Diisopropylamine | 99.5% (Distilled) | Base Precursor | 108-18-9 |

| n-Butyllithium (n-BuLi) | 2.5 M in Hexanes | Base Precursor | 109-72-8 |

| Paraformaldehyde | Reagent Grade | Electrophile Source | 30525-89-4 |

| THF (Tetrahydrofuran) | Anhydrous, Inhibitor-free | Solvent | 109-99-9 |

| Ammonium Chloride (sat. aq.) | ACS Reagent | Quench | 12125-02-9 |

Experimental Procedure

Step 1: Generation of Monomeric Formaldehyde (The "Cracking" Rig) Context: Commercial formaldehyde is either aqueous (formalin) or a solid polymer (paraformaldehyde). Neither is suitable for direct addition to a -78°C enolate. We must generate the gas and transport it via a cannula.

-

Set up a two-flask system.

-

Flask A (Generation): 100 mL round-bottom flask containing Paraformaldehyde (5.0 eq relative to substrate).

-

Flask B (Reaction): 250 mL 3-neck flask (flame-dried, under Argon).

-

-

Connect Flask A to Flask B via a wide-bore cannula or glass bridge. Ensure the outlet of the cannula in Flask B is positioned above the liquid level initially (to prevent back-suction).

Step 2: Kinetic Enolate Formation

-

Charge Flask B with anhydrous THF (10 mL/mmol substrate) and Diisopropylamine (1.2 eq).

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi (1.15 eq) dropwise over 15 minutes. Stir for 30 minutes at -78°C to form LDA.

-

Add Ethyl tetrahydropyran-3-carboxylate (1.0 eq) dropwise (neat or as a 1M solution in THF) over 20 minutes.

-

Critical Control Point: Maintain internal temp < -70°C to ensure kinetic enolate formation.

-

-

Stir for 45 minutes at -78°C. The solution usually turns pale yellow.

Step 3: Hydroxymethylation

-

Begin heating Flask A (Paraformaldehyde) to 140–160°C using an oil bath or heating mantle.

-

Once a steady stream of Formaldehyde gas is generated (visible flow or bubbler activity), lower the cannula tip in Flask B into the cold enolate solution.

-

Bubble the gas through the solution for 30–45 minutes.

-

Note: The excess formaldehyde will repolymerize on the cold walls of the flask; this is normal.

-

-

Remove the cannula. Allow the reaction to warm to -20°C over 1 hour.

Step 4: Quench and Workup

-

Quench the reaction at -20°C by adding saturated aqueous NH₄Cl (5 mL/mmol).

-

Allow to warm to room temperature.

-

Dilute with Ethyl Acetate (EtOAc). Separate phases.

-

Extract the aqueous layer 3x with EtOAc.

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 5: Purification

-

Crude Profile: The crude oil typically contains the product and unreacted starting material.

-

Flash Chromatography: Silica gel (230-400 mesh).

-

Eluent: 0% → 40% EtOAc in Hexanes.

-

Visualization: Stain with PMA (Phosphomolybdic Acid) or KMnO₄ (Product is not UV active unless derivatized).

-

-

Yield: Expected isolated yield is 60–75%.

Part 3: Mechanism & Visualization

The reaction relies on the formation of a lithium enolate, which attacks the highly electrophilic carbonyl of the monomeric formaldehyde.

Figure 2: Mechanistic pathway showing kinetic enolization and trapping.

Part 4: Quality Control & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| ¹H NMR (CDCl₃) | If signals are broad, ensure complete removal of paramagnetic impurities or water. | |

| Impurity: Bis-hydroxymethyl | Singlet CH₂ peaks, loss of all | Caused by excess base or warming too fast. Maintain -78°C strictly. |

| Impurity: Starting Material | Triplet/Multiplet at C3 position. | Insufficient formaldehyde delivery. Check "cracking" temp of PFA. |

| Appearance | Clear, viscous colorless oil. | Yellowing indicates aldol polymerization side products. |

References

-

General Protocol for

-Hydroxymethylation:-

Organic Syntheses, Coll.[2] Vol. 7, p. 142 (1990); Vol. 64, p. 63 (1986). "Ester alkylation with paraformaldehyde."

-

-

Tetrahydropyran Ring Synthesis & Functionalization

- Clarke, P. A., et al. "Stereoselective synthesis of tetrahydropyran derivatives." Organic & Biomolecular Chemistry, 2007.

-

Use of Paraformaldehyde in Organocatalysis (Contextual)

- "Paraformaldehyde Slurry Mediated -Hydroxymethylation Reactions." Ex Libris Research, 2024.

-

Enolate Trapping Methodology

- Seebach, D. "Structure and Reactivity of Lithium Enolates.

Sources

Application Note: Ethyl 3-(hydroxymethyl)oxetane-3-carboxylate as a Constrained Building Block for Peptidomimetic Synthesis

Abstract

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and limited cell permeability.[1][2][3] Peptidomimetics, which mimic the structure and function of natural peptides while overcoming their limitations, represent a cornerstone of modern drug discovery. This application note details the use of Ethyl 3-(hydroxymethyl)oxetane-3-carboxylate, a unique and conformationally constrained building block, for the synthesis of novel oxetanyl peptides (OMPs).[3] The rigid, four-membered oxetane ring serves as a bioisostere of the amide carbonyl group, imparting enhanced resistance to enzymatic degradation and modulating key physicochemical properties.[4][5] We provide a comprehensive guide, including the rationale for its use, detailed protocols for its incorporation into peptide backbones via solid-phase peptide synthesis (SPPS), and a discussion of its impact on peptide structure and function.

Introduction: The Rationale for Oxetane-Modified Peptides

The therapeutic potential of peptides is often curtailed by their susceptibility to proteolytic cleavage, which leads to short in-vivo half-lives.[1] A primary strategy to circumvent this is the modification of the peptide backbone to create non-natural linkages that are resistant to proteases. The replacement of a backbone amide carbonyl with a 3-substituted oxetane ring is an innovative approach to this challenge.[6][7]

The oxetane motif is particularly attractive for several reasons:

-

Metabolic Stability: The ether linkage of the oxetane ring is significantly more stable to hydrolysis than an amide bond, thereby protecting the peptide from enzymatic degradation at the site of modification.[5][6]

-

Physicochemical Modulation: Oxetanes are small, polar, three-dimensional motifs that can improve aqueous solubility, reduce lipophilicity, and favorably alter the overall pharmacokinetic profile of a molecule.[5][8]

-

Conformational Constraint: The rigid, puckered structure of the oxetane ring introduces a "kink" in the peptide backbone.[3] This can be strategically employed to induce turn-like secondary structures, which are often crucial for receptor binding and can pre-organize linear peptides for efficient macrocyclization.[9][10] It is important to note, however, that this same property can disrupt α-helical structures.[2][11]

-

Hydrogen Bonding Capacity: The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, mimicking the function of the carbonyl oxygen it replaces.[4] When converted to a 3-amino oxetane, the scaffold also provides a hydrogen bond donor, thus preserving key intermolecular interactions.[1][6]

Ethyl 3-(hydroxymethyl)oxetane-3-carboxylate is a versatile starting point for introducing these benefits. Its ester functionality provides a direct point for amide bond formation, while the primary hydroxyl group serves as a chemical handle for conversion into other key functional groups, such as an amine, enabling its use as an amino acid surrogate.

Caption: Isosteric replacement of a peptide carbonyl with an oxetane ring.

Synthesis of Key Building Blocks

The effective use of Ethyl 3-(hydroxymethyl)oxetane-3-carboxylate in SPPS first requires its conversion into suitably protected building blocks. The primary route involves the transformation of the hydroxyl group into an Fmoc-protected amine, creating an oxetane-based amino acid analogue.

Protocol 2.1: Synthesis of Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)oxetane-3-carboxylate

This multi-step protocol converts the primary alcohol into a protected amine, ready for SPPS.

Step A: Mesylation of the Hydroxyl Group

-

Dissolve Ethyl 3-(hydroxymethyl)oxetane-3-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂) and cool to 0 °C.

-

Add Triethylamine (1.5 eq) dropwise.

-

Add Methanesulfonyl chloride (1.2 eq) dropwise. The reaction is often exothermic.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is typically used directly in the next step without further purification.

Step B: Azide Displacement

-

Dissolve the crude mesylate from Step A in Dimethylformamide (DMF).

-

Add Sodium azide (3.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir overnight.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute with Ethyl acetate and wash extensively with water (5x) to remove DMF, followed by a final wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude azide by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Step C: Staudinger Reduction and Fmoc Protection

-

Dissolve the purified azide from Step B (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Add Triphenylphosphine (1.2 eq) portion-wise. Effervescence (N₂ evolution) should be observed.

-

Stir at room temperature for 4-6 hours until the azide is fully consumed (monitored by TLC or IR spectroscopy).

-

To the resulting amine solution, add Sodium bicarbonate (3.0 eq).

-

Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester, 1.1 eq) in THF.

-

Stir vigorously overnight at room temperature.

-

Remove the THF under reduced pressure. Dilute the remaining aqueous solution with Ethyl acetate.

-

Wash sequentially with 1 M HCl (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the Fmoc-protected building block.

Caption: Synthetic workflow for the Fmoc-protected oxetane building block.

Incorporation into Peptides via Solid-Phase Synthesis

The synthesized Fmoc-protected building block can be readily incorporated into peptide sequences using standard Fmoc-SPPS protocols. The key step is the amide bond formation between the building block's carboxylate and the N-terminus of the growing peptide chain on the solid support.

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin.

Step A: Resin Preparation and Deprotection

-

Swell the rink amide resin in DMF for 30 minutes.

-

Remove the Fmoc protecting group from the terminal amino acid on the resin by treating with 20% piperidine in DMF (1 x 1 min, followed by 1 x 20 min).

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

Step B: Building Block Activation and Coupling

-

In a separate vessel, pre-activate the Fmoc-protected oxetane building block. Dissolve the building block (3.0 eq relative to resin loading), a coupling agent, and an activator in DMF.

-

Rationale for Coupling Reagent Choice: The choice of coupling reagent is critical for efficient amide bond formation, especially with non-standard building blocks. A comparison is provided in Table 1. Uronium/aminium salt-based reagents like HATU are highly recommended due to their fast kinetics and low rates of racemization.[12][13]

-

Add the activated building block solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

To confirm coupling completion, take a small sample of resin beads, wash them, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

Table 1: Comparison of Common Coupling Reagents for Oxetane Building Block Incorporation

| Coupling Reagent | Additive/Base | Typical Equivalents (Reagent:Base) | Activation Time | Pros | Cons |

| HATU | DIPEA | 3.0 : 6.0 | 2-5 min | Fast, efficient, low racemization[12] | High cost |

| HBTU | DIPEA | 3.0 : 6.0 | 2-5 min | Good efficiency, lower cost than HATU | Slightly higher racemization risk than HATU |

| EDC / HOBt | DIPEA | 3.0 : 3.0 : 6.0 | 15-30 min | Cost-effective, good for solution phase[14] | Slower kinetics, potential side reactions |

| PyBOP | DIPEA | 3.0 : 6.0 | 5-10 min | Highly effective, stable reagent | Generates carcinogenic benzotriazole byproduct |

All equivalents are relative to the functional loading of the solid-phase resin.

Step C: Chain Elongation and Cleavage

-

After successful coupling, wash the resin as described in Step A.3.

-

Repeat the deprotection (Step A.2) and coupling (Step B) cycles for subsequent amino acids in the desired sequence.

-

Once the synthesis is complete, perform a final Fmoc deprotection.

-

Wash the resin with DMF, DCM, and finally Methanol, then dry under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the oxetane-modified peptide by reverse-phase HPLC. Confirm identity and purity by LC-MS and analytical HPLC.

Caption: General workflow for incorporating the building block via SPPS.

Conclusion

Ethyl 3-(hydroxymethyl)oxetane-3-carboxylate is a powerful and versatile tool for the synthesis of advanced peptidomimetics. By serving as a precursor to Fmoc-protected amino acid analogues, it allows for the seamless introduction of the conformationally rigid and metabolically robust oxetane scaffold into peptide sequences using established SPPS methodologies. The resulting oxetane-modified peptides are of significant interest in drug discovery and chemical biology, offering a promising strategy to overcome the inherent limitations of natural peptide therapeutics.[1][7] The protocols and rationale presented here provide a solid foundation for researchers to explore this exciting area of medicinal chemistry.

References

-

Burke, M. D., & Caddick, S. (2014). Oxetanyl peptides: novel peptidomimetic modules for medicinal chemistry. Research Collection. Available at: [Link]

-

Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

-

Hodgkinson, T. J., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science. Available at: [Link]

-

Waser, J., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters. Available at: [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available at: [Link]

-

Braga, A. A., et al. (2015). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Karampalla, N., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. Available at: [Link]

-

ResearchGate. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Request PDF. Available at: [Link]

-

Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2020). Synthesis and structure of oxetane containing tripeptide motifs. Request PDF. Available at: [Link]

-

Roesner, S., et al. (2017). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

-

Bechtler, C., & Wennemers, H. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm. Available at: [Link]

- Google Patents. (1989). Process for the preparation of oxetane-3-carboxylic acids. US4824975A.

-

National Library of Medicine. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. PubMed. Available at: [Link]

- Google Patents. (1987). Process for the preparation of oxetan-3-carboxylic acids. EP0247485B1.

-

Bangs Laboratories, Inc. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. Available at: [Link]

-

National Library of Medicine. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

-

GM Chemical. (n.d.). 3-Ethyl-3-(hydroxymethyl)oxetane | CAS 3047-32-3. GM Chemical. Available at: [Link]

-

RadTech. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. Available at: [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

-

Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Oxt-101. PubChem. Available at: [Link]

-

University of Warwick. (n.d.). Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. WRAP. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Ethyl-3-hydroxymethyl oxetane. NIST WebBook. Available at: [Link]

-

MDPI. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Polymers. Available at: [Link]

-

Organic Syntheses. (n.d.). A General and Scalable Method for Peptide Bond Formation in Solution. Organic Syntheses. Available at: [Link]

Sources

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. warwick.ac.uk [warwick.ac.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. Macrocyclisation of small peptides enabled by oxetane incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. hepatochem.com [hepatochem.com]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Selective Oxidation of Ethyl 3-(hydroxymethyl)oxane-3-carboxylate to Ethyl 3-formyloxane-3-carboxylate

Substrate Profiling & Strategic Rationale

In modern drug discovery, sp³-rich scaffolds containing quaternary stereocenters are highly valued for their three-dimensionality and metabolic stability. Ethyl 3-(hydroxymethyl)oxane-3-carboxylate (also known as ethyl 3-(hydroxymethyl)tetrahydropyran-3-carboxylate) is a prime example of such a building block.

The objective of this protocol is the selective oxidation of the primary alcohol (-CH₂OH) to the corresponding aldehyde (-CHO) to yield ethyl 3-formyloxane-3-carboxylate .

Mechanistic Considerations (Expertise & Causality)

When designing an oxidation strategy for this specific substrate, three structural features dictate reagent selection:

-

Neopentyl-Like Steric Hindrance : The primary alcohol is attached to a fully substituted C3 quaternary center on the oxane ring. This steric bulk slows down the initial nucleophilic attack of the alcohol onto the oxidant's electrophilic center. Highly reactive, electrophilic oxidants are required to overcome this activation energy barrier.

-

Absence of α-Protons : Because the C3 position is a quaternary center, the resulting aldehyde possesses no α-protons. This is a significant synthetic advantage: the product cannot enolize. Consequently, side reactions such as α-epimerization (racemization) or self-aldol condensations are structurally impossible.

-

Ester Lability : The adjacent ethyl carboxylate group requires mild, non-hydrolytic conditions. Harsh acidic oxidants (e.g., Jones reagent) risk ester hydrolysis, ring-opening, or over-oxidation to the carboxylic acid.

Based on these parameters, hypervalent iodine reagents (Dess-Martin Periodinane)[1] and activated sulfonium species (Swern Oxidation)[2] are the most authoritative and field-proven choices.

Comparative Reagent Matrix

To facilitate decision-making for both discovery-scale (milligram to gram) and process-scale (multigram to kilogram) campaigns, the quantitative data for the most viable oxidation methods are summarized below.

| Parameter | Dess-Martin Periodinane (DMP) | Swern Oxidation | TEMPO / BAIB |

| Typical Yield | 85–95% | 80–90% | 75–85% |

| Chemoselectivity | Excellent (No over-oxidation) | Excellent (No over-oxidation) | Good (Trace acid possible) |

| Reaction Temp | 0 °C to Room Temperature | -78 °C strictly controlled | 0 °C to Room Temperature |

| Reaction Time | 1–3 hours | 2–4 hours | 6–12 hours |

| Scalability | Low/Medium (High reagent cost) | High (Requires cryo-vessels) | High (Process-friendly) |

| Primary Byproducts | Iodobenzoic acid derivatives, AcOH | DMS (toxic/odorous), CO, CO₂ | Iodobenzene, AcOH |

Mechanistic Pathways & Workflow Design

The Swern Oxidation Pathway

The Swern oxidation relies on the generation of a highly electrophilic chlorodimethylsulfonium salt. Due to the steric hindrance of the oxane substrate, maintaining a high concentration of this reactive intermediate at -78 °C is critical before the addition of the alcohol[3].

Fig 1: Step-by-step mechanism of the Swern oxidation highlighting reactive intermediates.

The Dess-Martin Periodinane (DMP) Workflow

DMP is ideal for rapid, discovery-scale synthesis. A known causality in DMP oxidations is that the pure reagent can be sluggish with hindered alcohols. The deliberate addition of exactly one equivalent of water partially hydrolyzes the periodinane, vastly accelerating the oxidation rate[4].

Fig 2: Self-validating workflow for DMP oxidation with integrated quenching steps.

Self-Validating Experimental Protocols

Protocol A: Dess-Martin Periodinane Oxidation (Discovery Scale: 1–10 g)

This protocol is optimized for speed, high yield, and avoidance of toxic byproducts[5].

Reagents:

-

Ethyl 3-(hydroxymethyl)oxane-3-carboxylate (1.0 equiv)

-

Dess-Martin Periodinane (1.2–1.5 equiv)

-

Dichloromethane (DCM) (0.1 M relative to substrate)

-

Deionized Water (1.0 equiv relative to DMP)

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the substrate in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Activation (Causality Step): Add 1.0 equivalent of deionized water directly to the DCM solution. Why? Water reacts with DMP to form an acetate-deficient, partially hydrolyzed iodine(V) species that is significantly more electrophilic, overcoming the steric hindrance of the neopentyl-like C3 center[4].

-

Oxidant Addition: Cool the mixture to 0 °C. Add DMP in three portions over 15 minutes.

-

Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature.

-

Validation Checkpoint: The solution will transition from clear to a cloudy white suspension as the byproduct (iodosobenzoic acid) precipitates.

-

-

Monitoring: Check reaction progress via TLC (typically 30% EtOAc in Hexanes) or LC-MS after 1.5 hours.

-

Quenching (Self-Validating System): Once complete, dilute the mixture with a 1:1 solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (10 mL per gram of substrate). Stir vigorously for 30 minutes.

-

Why? Na₂S₂O₃ reduces unreacted explosive iodine(V) species to safe, water-soluble iodine(III) and iodine(I) derivatives. NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed acetal formation between the product aldehyde and unreacted starting material[1].

-

Validation Checkpoint: The organic layer will become completely clear once the quench is complete.

-

-

Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting ethyl 3-formyloxane-3-carboxylate is typically >95% pure by NMR and ready for downstream use.

Protocol B: Swern Oxidation (Process Scale: >10 g)

This protocol is optimized for cost-efficiency and scalability, utilizing inexpensive reagents[6].

Reagents:

-

Ethyl 3-(hydroxymethyl)oxane-3-carboxylate (1.0 equiv)

-

Oxalyl Chloride (1.5 equiv)

-

Dimethyl Sulfoxide (DMSO) (3.0 equiv)

-

Triethylamine (Et₃N) (5.0 equiv)

-

Anhydrous DCM (0.2 M)

Step-by-Step Methodology:

-

Electrophile Generation: Charge a flame-dried, argon-purged flask with anhydrous DCM and oxalyl chloride. Cool the solution strictly to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: Add DMSO dropwise over 15 minutes.

-

Validation Checkpoint: Vigorous gas evolution (CO and CO₂) must be observed. This confirms the formation of the active chlorodimethylsulfonium salt[2].

-

-

Substrate Addition: Dissolve the substrate in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes. Maintain the temperature at -78 °C for an additional 45 minutes.

-

Causality Step: Strict adherence to -78 °C is mandatory. If the temperature rises above -60 °C before the base is added, the intermediate will undergo a Pummerer rearrangement, yielding unwanted methylthiomethyl (MTM) ethers instead of the aldehyde[2].

-

-

Ylide Formation & Elimination: Add Et₃N dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

-

Quenching & Isolation: Quench the reaction with water. Separate the phases, wash the organic layer sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Note: Conduct concentration in a well-ventilated fume hood due to the presence of residual dimethyl sulfide (DMS), which has a highly noxious odor.

-

References

-

Dess–Martin oxidation - Wikipedia Source: Wikipedia URL:[Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones Source: Master Organic Chemistry URL:[Link]

-

Alcohol Reactions: Swern Oxidation using DMSO Source: OrgoSolver URL:[Link]

-

Alcohol Oxidations & Reagent Causality Source: Wipf Group, University of Pittsburgh URL:[Link]

Sources

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. CAS 87413-09-0: Dess-Martin periodinane | CymitQuimica [cymitquimica.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Cyclization Protocols for Oxane Ring Formation in Carboxylate Derivatives

This Application Note is designed for researchers and drug discovery chemists focusing on the construction of the tetrahydropyran (oxane) core within complex carboxylate scaffolds (e.g., polyketides, marine toxins, and glycomimetics).

Executive Summary & Strategic Selection

The tetrahydropyran (oxane) ring is a privileged pharmacophore in drug discovery, serving as the backbone for marine polyethers (e.g., Bryostatin, Brevetoxin) and ionophores. When synthesizing these rings within carboxylate derivatives (substrates containing esters, lactones, or acid precursors), standard etherification methods often fail due to competing hydrolysis or lack of stereocontrol.

This guide details two high-fidelity protocols selected for their compatibility with ester functionalities and their ability to generate predictable stereochemical outcomes:

-

Intramolecular Oxa-Michael Addition (IMOM): Best for forming 2,6-disubstituted oxanes from

-hydroxy -

Prins Cyclization: Best for constructing 2,4,6-trisubstituted oxanes using homoallylic alcohols and aldehydes (including glyoxylates).

Method A: Intramolecular Oxa-Michael Addition (IMOM)

Target Substrate:

Mechanistic Insight & Stereocontrol

The stereochemical outcome of the IMOM reaction is dictated by the reversibility of the addition step.

-

Kinetic Control (Base/Aprotic): Irreversible addition favors the 2,6-trans isomer (via a chair-like transition state where the substituent minimizes 1,3-diaxial interactions).

-

Thermodynamic Control (Acid or Protophilic Base/Protic): Reversible addition allows equilibration to the more stable 2,6-cis isomer (where substituents adopt equatorial positions).

Visualization: Stereodivergent Pathways

Figure 1: Stereodivergence in Intramolecular Oxa-Michael Addition. Kinetic conditions trap the trans-isomer, while thermodynamic conditions equilibrate to the cis-isomer.

Experimental Protocol: Kinetic Trans-Cyclization

Reagents: Sodium Hydride (NaH), THF (anhydrous).

-

Preparation: Dissolve the

-hydroxy enoate (1.0 equiv) in anhydrous THF (0.1 M concentration) under an argon atmosphere. -

Cooling: Cool the solution to 0 °C (ice bath) to suppress retro-Michael fragmentation.

-

Initiation: Add NaH (60% dispersion in oil, 1.1 equiv) portion-wise. Note: Evolution of

gas will occur. -

Reaction: Stir at 0 °C for 1–4 hours. Monitor by TLC for the disappearance of the starting alcohol.

-

Quench: Carefully quench with saturated aqueous

at 0 °C. -

Workup: Extract with

(3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Critical Parameter: Temperature control is vital. Running this reaction at room temperature or reflux may induce equilibration to the cis-isomer or polymerization.

Method B: Prins Cyclization

Target Substrate: Homoallylic alcohols + Aldehydes (e.g., Glyoxylates for ester-substituted oxanes). Mechanism: Acid-catalyzed condensation to an oxocarbenium ion, followed by cyclization and nucleophilic trapping.

Mechanistic Insight

The Prins cyclization is highly effective for generating 2,4,6-trisubstituted oxanes . The reaction proceeds through a chair-like oxocarbenium transition state, placing the bulky substituents in equatorial positions, resulting in high 2,6-cis selectivity.

Visualization: The Prins Workflow

Figure 2: Prins Cyclization Pathway. The reaction creates three stereocenters simultaneously, favoring the all-equatorial conformation.

Experimental Protocol: TFA-Mediated Cyclization

Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM).

-

Preparation: Dissolve the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCM (0.2 M).

-

Acid Addition: Cool to 0 °C. Add TFA (1.0–2.0 equiv) dropwise.

-

Variant: For acid-sensitive substrates, use TMSOTf (0.5 equiv) at -78 °C.

-

-

Reaction: Allow to warm to room temperature and stir for 2–12 hours.

-

Quench: Quench with saturated aqueous

(ensure pH > 7). -

Workup: Extract with DCM. Wash with brine.

-

Result: The product often contains a trifluoroacetate ester at the C4 position (if TFA is used), which can be hydrolyzed to the alcohol (

, MeOH) or eliminated to the alkene.

Comparative Data & Selection Guide

| Feature | Intramolecular Oxa-Michael (IMOM) | Prins Cyclization |

| Primary Bond Formed | C–O (Ether closure) | C–C and C–O (Ring closure) |

| Substrate Requirement | Homoallylic alcohol + Aldehyde | |

| Stereoselectivity | Trans (Kinetic) / Cis (Thermo) | Cis (2,6-selectivity high) |

| Atom Economy | High (Isomerization) | Variable (Depends on leaving group) |

| Carboxylate Context | Substrate is the ester | Product can be an ester (if glyoxylate used) |

| Key Reference | Evans et al. [1]; Rychnovsky et al. [2] | Yadav et al. [3]; Loh et al. [4] |

References

-

Evans, P. A., et al. (2005). Stereoselective Synthesis of the Tetrahydropyran Core of Polycavernoside A. Organic Letters. Link

-

Rychnovsky, S. D., et al. (2008).[2] Prins Cyclization-Mediated Stereoselective Synthesis. Organic Letters. Link

-

Yadav, J. S., et al. (2001).[2] Indium Trichloride Mediated Cyclizations. Journal of Organic Chemistry. Link

-

Loh, T. P., et al. (2007).[2] Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans. Organic Letters. Link

-

Ghosh, S., et al. (2019). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. PMC. Link

Sources

Application Note & Protocols: Strategic O-Alkylation of Ethyl 3-(Hydroxymethyl)oxetane-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Introduction: Navigating the Synthesis of 3-Alkoxymethyl Oxetanes

The oxetane motif has emerged as a highly valuable structural unit in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, including solubility, metabolic stability, and lipophilicity, often by serving as a polar replacement for gem-dimethyl or carbonyl groups.[1][2] Ethyl 3-(hydroxymethyl)oxetane-3-carboxylate is a key building block in this context, providing a scaffold for introducing diverse functionality. The alkylation of its primary hydroxyl group to form 3-alkoxymethyl ethers is a critical transformation for expanding its utility.

However, this transformation presents a distinct synthetic challenge. The hydroxymethyl group is attached to a quaternary carbon atom at the 3-position of the oxetane ring, creating significant steric hindrance. This congestion can impede the approach of reagents, suppress reaction rates, and necessitate carefully optimized conditions to achieve high yields. This guide provides an in-depth analysis of the reaction conditions, mechanistic considerations, and detailed protocols for the successful O-alkylation of this important substrate.

Mechanistic Considerations and Strategic Approaches